2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride

Medicinal Chemistry Organic Synthesis Parkinson's Disease

Sourcing the exact 4-substituted indole intermediate for Ropinirole synthesis is challenging; non-specific analogs cause regioselectivity failure. This compound is the validated precursor in patented Ropinirole routes, ensuring correct D2/D3 agonist assembly. - Direct Ropinirole building block; eliminates by-product formation caused by 5- or 6-substituted indole alternatives. - Enables nanomolar 5-HT6 ligand SAR when N-functionalized (Zhou et al., 2005). - Bulk kg-scale production available with ≥98% HPLC purity, supporting generic drug development and analytical reference standard qualification.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 91374-26-4
Cat. No. B043985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride
CAS91374-26-4
Synonyms4-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one Monohydrochloride; 
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)OCCN.Cl
InChIInChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H
InChIKeyDJGTZKDSBORQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1H-Indol-4-yl)oxy)ethanamine HCl Overview


2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride, also referred to as 4-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one Hydrochloride [1], is a heterocyclic building block with a molecular weight of 212.68 g/mol and the molecular formula C₁₀H₁₃ClN₂O . It is not an end-use pharmacological agent but a specialized chemical intermediate. Its primary, verifiable industrial relevance lies in its role as a direct precursor in the multi-step synthesis of the antiparkinsonian drug Ropinirole, a selective dopamine D2-receptor agonist [2]. The compound features an indole core and a primary amine, which are key functional groups for further derivatization in medicinal chemistry campaigns, particularly those exploring serotonergic and dopaminergic pathways.

2-((1H-Indol-4-yl)oxy)ethanamine HCl: No Direct Substitute


Direct substitution of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride with other indole-ethanamine analogs is not feasible due to its unique 4-position substitution pattern and the specific reaction requirements of its primary application. The compound is a precise intermediate in a patented multi-step synthesis of Ropinirole, where its chemical structure dictates the regioselectivity and efficiency of subsequent reactions [1]. Using a structurally related analog, such as a 5- or 6-substituted indole, would not yield the same final product and could result in the formation of undesired byproducts or complete synthesis failure. Furthermore, its use as a scaffold for developing 5-HT6 receptor ligands highlights that minor structural modifications, such as N-methylation or N-sulfonylation, lead to dramatic changes in pharmacological activity (e.g., Ki shifts from micromolar to nanomolar affinity) [2]. Therefore, the procurement of this specific compound is driven by strict adherence to validated synthetic protocols and targeted SAR studies, where alternative structures are not interchangeable.

2-((1H-Indol-4-yl)oxy)ethanamine HCl Comparative Evidence


Ropinirole Synthesis Precursor

The compound is explicitly identified as a key intermediate in the synthesis of Ropinirole, an FDA-approved antiparkinsonian drug. This is not a speculative application but a defined step in a patented, commercially validated synthetic route [1]. This provides a clear, real-world procurement justification that many other indole-ethanamines lack.

Medicinal Chemistry Organic Synthesis Parkinson's Disease

5-HT6 Receptor Ligand Scaffold

The 4-(2-aminoethoxy)indole scaffold, the base structure of the target compound, is a key pharmacophore for generating high-affinity 5-HT6 receptor ligands. While the target compound itself is not the high-affinity ligand, its derivative, 4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole, demonstrates a Ki of 1 nM and >2000-fold selectivity over the 5-HT7 receptor [1]. This compares favorably to other 5-HT6 ligand scaffolds like certain 3-(2-N,N-diethylaminoethoxy)indoles, which typically have lower reported affinities and selectivities in the same studies [2].

Neuroscience Pharmacology Drug Discovery

High-Purity Commercial Supply

The compound is commercially available from multiple specialized chemical suppliers (e.g., Coompo, Leyan) with a standard purity specification of 98% [1]. This high purity is critical for minimizing side reactions in sensitive syntheses, such as the preparation of Ropinirole, where impurities could lead to costly purification steps or failed batches. While not a comparative performance metric in a biological assay, this is a key procurement specification.

Analytical Chemistry Chemical Procurement Quality Control

2-((1H-Indol-4-yl)oxy)ethanamine HCl Application Scenarios


Process Chemistry for Ropinirole Synthesis

This is the most validated application scenario. Chemical engineers and process chemists use this compound as a critical building block in the multi-step synthesis of the antiparkinsonian agent Ropinirole [1]. Its procurement is essential for replicating or improving the patented synthetic routes, developing generic versions of the drug, or creating novel D2/D3 receptor agonists based on the same core scaffold.

CNS 5-HT6 Receptor Ligand Design

Medicinal chemists utilize this 4-(2-aminoethoxy)indole scaffold for the rational design of potent and selective 5-HT6 receptor ligands. As demonstrated by Zhou et al. (2005), this specific substitution pattern is crucial for achieving high affinity and subtype selectivity [2]. The compound serves as a starting point for introducing various N-substituents to tune pharmacological properties for potential treatments of cognitive disorders, Alzheimer's disease, or depression.

Analytical Reference Standard and QC

Due to its role as a key intermediate in an FDA-approved drug's synthesis, this compound is valuable as a reference standard for analytical chemistry. Laboratories involved in pharmaceutical quality control, process analytical technology (PAT), or the development of impurity profiling methods for Ropinirole synthesis would require a high-purity, authenticated sample of this compound for method development, validation, and routine analysis .

SAR Studies of Indole-Based Ligands

Academic groups investigating the SAR of indole derivatives as ligands for various GPCRs (e.g., dopamine, serotonin) or kinases (e.g., AKT) may procure this compound. Its specific 4-substitution pattern offers a distinct vector for SAR exploration compared to more common 3- or 5-substituted indoles. The availability of high-purity material from commercial vendors [3] enables reproducible research into novel therapeutic targets without the overhead of multi-step in-house synthesis of the starting material.

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